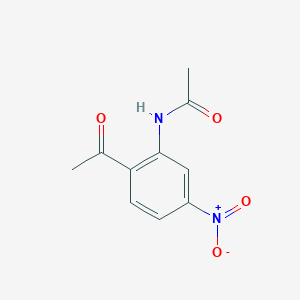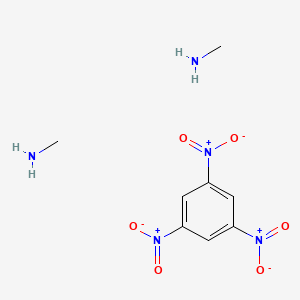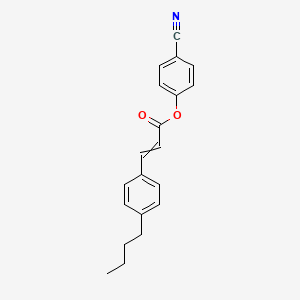
4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate is an organic compound with the molecular formula C20H17NO2 It is characterized by the presence of a cyanophenyl group and a butylphenyl group connected through a prop-2-enoate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate typically involves the reaction of 4-cyanobenzaldehyde with 4-butylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyanophenyl 3-(4-methoxyphenyl)prop-2-enoate
- 4-Cyanophenyl 3-(4-ethylphenyl)prop-2-enoate
- 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate
Uniqueness
4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Propiedades
Número CAS |
56131-57-8 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 3-(4-butylphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-4-16-5-7-17(8-6-16)11-14-20(22)23-19-12-9-18(15-21)10-13-19/h5-14H,2-4H2,1H3 |
Clave InChI |
PNQZRPBXFSVPRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


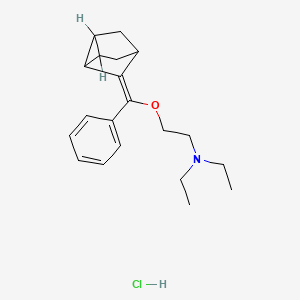
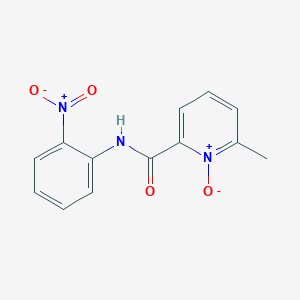
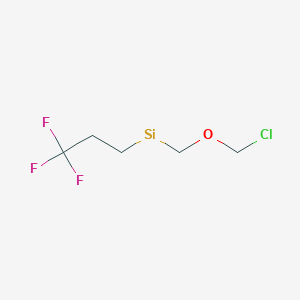

![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
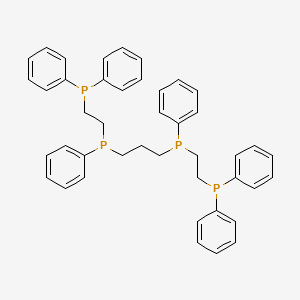

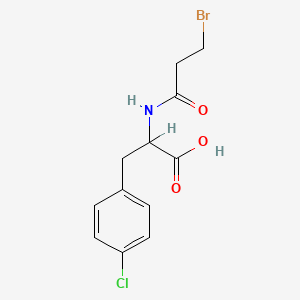

![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
